N-Nitroso-N-benzylacetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10575-97-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-benzyl-N-nitrosoacetamide |
InChI |
InChI=1S/C9H10N2O2/c1-8(12)11(10-13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
AEUFOVJHVFYIKA-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=CC=CC=C1)N=O |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)N=O |
Other CAS No. |
10575-97-0 |
Synonyms |
N-nitroso-N-benzylacetamide N-NO-BzAcNH |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N Nitroso N Benzylacetamide
Nitrosation Reactions for N-Nitroso-N-benzylacetamide Formation
Nitrosation is the chemical process of converting a compound into a nitroso derivative. In the context of forming this compound, this involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the N-benzylacetamide precursor.
Nitrosation of N-Benzylacetamide Precursors
The primary precursor for the synthesis of this compound is N-benzylacetamide. nih.govprepchem.com The core of the synthesis lies in the reaction of this precursor with a suitable nitrosating agent. Several methods have been developed, each with its own set of reagents and conditions.
A common and traditional method for the nitrosation of amides involves the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid. nih.gov The reaction of sodium nitrite with acid generates nitrous acid (HNO₂) in situ, which is a key nitrosating species. nih.gov Specifically for the synthesis of this compound, a mixture of acetic acid and acetic anhydride (B1165640) can be used in conjunction with excess sodium nitrite. cdnsciencepub.com The reaction is typically carried out at a low temperature, for instance, 0°C, over several hours. lookchem.com This method has been reported to yield the desired product in good percentages. lookchem.com
The general mechanism involves the protonation of nitrous acid, which then forms the dinitrogen trioxide (N₂O₃) or other active nitrosating agents that can react with the less nucleophilic amide nitrogen. nih.goveuropa.eu The acidic conditions are crucial as they facilitate the formation of the active nitrosating species. pharmaexcipients.com
Table 1: Synthesis of this compound using Sodium Nitrite and Acid
| Precursor | Reagents | Conditions | Yield | Reference |
| N-Benzylacetamide | Sodium nitrite, Acetic anhydride, Acetic acid | 0°C, 7h | 76% | lookchem.com |
| N-Alkylamides | Sodium nitrite, Acetic acid, Acetic anhydride | - | - | cdnsciencepub.com |
Data presented is based on reported experimental findings.
Dinitrogen tetraoxide (N₂O₄) is another effective nitrosating agent for the conversion of secondary amides to their N-nitroso derivatives. europa.eutandfonline.com It can be used directly or impregnated on a solid support like charcoal (N₂O₄/charcoal), which provides a safer and more manageable reagent. tandfonline.comtandfonline.comexlibrisgroup.com The reaction is typically performed in an inert organic solvent such as dichloromethane (B109758) at or below room temperature. tandfonline.comtandfonline.com For the nitrosation of N-benzylacetamide, using dinitrogen tetraoxide in the presence of sodium acetate (B1210297) in dichloromethane at 0°C for one hour has been shown to result in a quantitative yield (100%). lookchem.com
Dinitrogen tetraoxide is a potent nitrosating agent and can be more efficient than methods relying on nitrous acid generation, especially for less reactive amides. tandfonline.comresearchgate.net The use of N₂O₄/charcoal offers high selectivity for the N-nitrosation of N-alkylamides. tandfonline.comtandfonline.com
Table 2: Synthesis of this compound using Dinitrogen Tetraoxide
| Precursor | Reagents | Conditions | Yield | Reference |
| N-Benzylacetamide | Dinitrogen tetraoxide, Sodium acetate | Dichloromethane, 0°C, 1h | 100% | lookchem.com |
| N-Alkylamides | N₂O₄/Charcoal | Dichloromethane, Room Temperature | High Selectivity | tandfonline.comtandfonline.com |
Data presented is based on reported experimental findings.
Nitric oxide (NO) can also serve as a nitrosating agent for the formation of N-nitroso compounds. nih.gov The reaction of N-benzylacetamide with nitric oxide in 1,2-dichloroethane (B1671644) at ambient temperature for 20 hours has been reported to yield this compound with a yield of 85%. lookchem.com The reaction with nitric oxide may proceed through a nucleophilic attack mechanism. researchgate.net The choice of solvent can significantly influence the reaction, with aprotic and polar solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) favoring the reaction. researchgate.net
tert-Butyl nitrite (TBN) is a versatile reagent used for the controlled synthesis of N-nitrosoamides from N-alkyl amides. rsc.orgnih.govnih.gov This method is advantageous due to its mild, solvent-free, and acid-free conditions, which helps in preserving sensitive functional groups. rsc.org The reaction typically proceeds at room temperature and provides excellent yields with a simple isolation procedure. rsc.orgresearchgate.net While a specific example for this compound was not detailed in the provided search results, the general applicability of TBN for N-nitrosation of secondary amides suggests its potential for this transformation. researchgate.net
Role of Nitrosating Agents and Reaction Conditions
The choice of the nitrosating agent and the reaction conditions are critical factors that determine the efficiency and selectivity of the N-nitrosation of N-benzylacetamide. nih.govresearchgate.net
Nitrosating Agents:
Sodium Nitrite/Acid: This is a classic and widely used system where the actual nitrosating agent, nitrous acid, is generated in situ. nih.gov The rate of nitrosation is dependent on the pH, with acidic conditions favoring the formation of more potent nitrosating species like N₂O₃. europa.eupharmaexcipients.com
Dinitrogen Tetraoxide (N₂O₄): A powerful nitrosating agent that can be used for less reactive amides. europa.eutandfonline.com Its impregnated form on charcoal offers a safer and more selective alternative. tandfonline.comtandfonline.com
Nitric Oxide (NO): Can act as a nitrosating agent, particularly in aprotic polar solvents. lookchem.comresearchgate.net
tert-Butyl Nitrite (TBN): A mild and effective reagent that allows for nitrosation under neutral conditions, which is beneficial for substrates with acid-labile groups. rsc.org
Reaction Conditions:
Temperature: Nitrosation reactions are often carried out at low temperatures (e.g., 0°C) to control the reactivity and minimize side reactions. cdnsciencepub.comlookchem.com
Solvent: The polarity of the solvent can influence the reaction rate. For instance, N-nitrosation reactions are often accelerated in polar solvents. researchgate.net Aprotic solvents like dichloromethane and acetonitrile are commonly used. lookchem.comtandfonline.comresearchgate.net
pH/Acidity: For methods involving sodium nitrite, acidic conditions are essential to generate the active nitrosating species. nih.govpharmaexcipients.com The rate of nitrosation generally increases in mildly acidic media. pharmaexcipients.com
Catalysts: While not explicitly mentioned for this compound in the provided results, certain catalysts can promote nitrosation reactions in other systems. nih.gov
The interplay of these factors allows for the controlled synthesis of this compound, with different methodologies offering varying yields and selectivities.
Alternative Synthetic Pathways for N-Nitrosoamide Derivatives
Beyond direct nitrosation, other pathways can lead to N-nitrosoamides, often involving molecular rearrangements.
The formation of N-nitrosoamides can involve a key rearrangement step. Kinetic data suggests that for amides, nitrosation may occur initially at the more nucleophilic carbonyl oxygen atom to form an O-nitroso-isoamide intermediate. This is then followed by a rapid internal rearrangement to yield the thermodynamically more stable N-nitrosoamide. This proposed mechanism, involving an O-to-N acyl transfer, helps to explain the observed kinetic phenomena that differentiate amide nitrosation from that of amines.
Another documented transformation is the 1,3-acyl shift of N-nitroso amides, which can lead to the formation of diazo compounds. researchgate.net Additionally, the thermal decomposition of N-nitrosoamides, such as N-benzyl-N-nitrosopivalamide, generates reactive intermediates that can undergo a cascade of reactions, including rearrangements of imidate anhydrides to form diacylamines. researchgate.net
Synthesis of N-Benzylacetamide as a Key Intermediate
Several reliable methods exist for the preparation of N-benzylacetamide from benzylamine (B48309) or other precursors. These methods represent some of the most common amidation reactions in organic chemistry.
One of the most straightforward methods is the acylation of benzylamine with acetic anhydride. publish.csiro.ausci-hub.se This reaction is typically performed at low to room temperature and often proceeds to completion without the need for a catalyst, yielding the product in high purity. publish.csiro.au
Another classic method is the Schotten-Baumann reaction, which involves treating benzylamine with acetyl chloride in the presence of an aqueous base. wikipedia.org This two-phase reaction is effective for neutralizing the hydrochloric acid byproduct while keeping the reactants and product in the organic phase. wikipedia.org
Alternative approaches include the Ritter reaction, where a carbenium ion source like a benzyl (B1604629) halide reacts with acetonitrile in the presence of a catalyst. tandfonline.com The use of hydrated ferric chloride (FeCl₃·6H₂O) as a catalyst has been shown to give excellent yields of N-benzylacetamides from benzyl chlorides. tandfonline.com Other methods include the reaction of benzylamine with methyl acetate using a sodium salt catalyst, prepchem.com and the direct use of acetonitrile as both the acetylating agent and solvent in a base-mediated protocol. researchgate.net
| Reactants | Reagents/Catalyst | Reaction Type | Yield | Source |
|---|---|---|---|---|
| Benzylamine, Acetic Anhydride | Toluene (solvent) | N-Acetylation | Not specified, used directly | publish.csiro.au |
| Benzylamine, Acetyl Chloride | Aqueous base | Schotten-Baumann | Not specified | wikipedia.org |
| Benzyl Chloride, Acetonitrile | FeCl₃·6H₂O | Ritter Reaction | Excellent | tandfonline.com |
| Benzylamine, Methyl Acetate | Sodium salt of 4,6-dimethyl-2-hydroxypyridine | Amidation | 84% | prepchem.com |
| Acetamide (B32628), Benzyl Chloride | N,N-dimethylformamide (solvent) | N-Alkylation | Not specified, m.p. 61-62°C | prepchem.com |
| Benzylamine, Diethyl iminodiacetate | Reflux (12h) | Amidation | 91.2% (for iminodi(N-benzylacetamide)) | bartleby.com |
Reaction Mechanisms and Chemical Transformations of N Nitroso N Benzylacetamide
Decomposition Pathways of N-Nitroso-N-benzylacetamide
The decomposition of this compound can be initiated by either heat or light, leading to different reaction mechanisms and products. The thermal pathway typically involves a rearrangement and cleavage of the nitrogen-carbonyl bond, whereas the photochemical route proceeds through the cleavage of the nitrogen-nitrogen bond.
The thermal decomposition of N-nitrosamides like this compound is a well-studied process that serves as a valuable method for generating carbocations under mild conditions. researchgate.net The process is generally understood to proceed through an initial intramolecular rearrangement. In various solvents, the primary step of thermolysis is the rearrangement to form diazo esters. cdnsciencepub.com This initial step involves the scission of the nitrogen-carbonyl bond. cdnsciencepub.comsfu.ca
| Key Step | Description | Primary Intermediate | Key Bond Cleavage |
|---|---|---|---|
| Rearrangement | Initial intramolecular rearrangement to a diazo ester intermediate. | Diazo Ester | Nitrogen-Carbonyl (N-CO) |
| Intermediate Decomposition | The diazo ester intermediate loses nitrogen gas (N2). | Benzyl (B1604629) Cation | Carbon-Nitrogen (C-N) |
| Product Formation | The benzyl cation is trapped by solvents or counter-ions. | Varies (e.g., Esters, Alcohols) | N/A |
A primary consequence of the thermal decomposition of N-nitroso-N-alkylamides is the generation of carbocations. researchgate.net In the case of the closely related compound N-benzyl-N-nitrosopivalamide, its thermal decomposition is a known method for producing benzyl cations. researchgate.netacs.orgresearchgate.net This primary benzylating agent, the benzyl cation, is highly reactive and can be intercepted by various nucleophiles present in the reaction medium. acs.orgresearchgate.net For instance, in studies using N-benzyl-N-nitrosopivalamide, the benzyl cation was competitively trapped by pivalate (B1233124) ion to form benzyl pivalate, by acetonitrile (B52724) to yield an N-benzylnitrilium ion, and by water to produce benzyl alcohol. acs.orgacs.org These reactions highlight the role of the N-nitrosoamide as a precursor to a "free" carbocation, which then engages in subsequent reactions depending on the solvent system. researchgate.netacs.org
A critical distinction between the thermal and photochemical decomposition pathways lies in the initial bond that is broken. In the thermal decomposition of N-nitrosamides, there is an exclusive cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com This scission is the first step in the rearrangement mechanism that ultimately leads to the products. sfu.ca This bond cleavage is facilitated by a lack of amide resonance in the N-nitroso derivative, which weakens the nitrogen-carbonyl bond and predisposes it to break upon vibrational excitation (heating). cdnsciencepub.com
The mechanism for the thermal decomposition of N-nitrosamides involves an initial rearrangement to form an alkyl diazo ester intermediate. cdnsciencepub.com This step is a result of the aforementioned nitrogen-carbonyl bond scission. cdnsciencepub.comsfu.ca Following its formation, the diazo ester (II) is unstable and undergoes further reactions. cdnsciencepub.com Depending on the specific molecular structure and reaction conditions, these subsequent reactions can proceed through an ionic pathway, leading to products such as esters and olefins. cdnsciencepub.com The decomposition of the diazo ester intermediate is what ultimately generates the benzyl cation and molecular nitrogen. researchgate.netcdnsciencepub.com
Photochemical Decomposition Processes
In contrast to the thermal pathway, the photochemical decomposition of N-nitrosamides, when conducted in acidic media, follows a different mechanism. This process is initiated by the absorption of light and is characterized by the cleavage of the nitrogen-nitrogen bond, a pathway analogous to the photolysis of N-nitrosamines under similar conditions. cdnsciencepub.com
| Feature | Thermal Decomposition | Photochemical Decomposition (in Acid) |
|---|---|---|
| Initiation | Heat (Vibrational Excitation) | UV Light (Electronic Excitation) |
| Primary Bond Cleavage | Nitrogen-Carbonyl (N-CO) cdnsciencepub.comsfu.ca | Nitrogen-Nitrogen (N-N) cdnsciencepub.com |
| Key Intermediate | Diazo Ester cdnsciencepub.com | Alkylidenimide sfu.ca |
| Primary Process | Rearrangement cdnsciencepub.com | Photo-elimination of [NOH] cdnsciencepub.comsfu.ca |
The photolysis of N-nitrosamides in acidic solution leads to the photo-elimination of the [NOH] group. cdnsciencepub.comsfu.ca This process results in the denitrosation of the parent compound. cdnsciencepub.com The cleavage of the N-N bond is the primary photolytic event, which contrasts sharply with the N-CO bond scission seen in thermolysis. cdnsciencepub.comsfu.ca This photo-elimination reaction generates an alkylidenimide intermediate, which can then undergo secondary reactions, such as hydrolysis, to form the corresponding aldehyde. sfu.ca This mechanistic pathway is a defining characteristic of the photochemical behavior of N-nitrosamides in an acidic environment. cdnsciencepub.com
Light-catalyzed Denitrosation
The photolysis of N-nitrosamides, including this compound, in acidic environments proceeds differently from their thermal decomposition. cdnsciencepub.com Upon irradiation, these compounds undergo a light-catalyzed denitrosation. cdnsciencepub.comsfu.ca This reaction is a key pathway in their photochemical decomposition. cdnsciencepub.com In studies conducted in aqueous acetic acid and methanolic trifluoroacetic acid solutions, the photolysis of this compound was observed to yield benzaldehyde (B42025), which was identified as its 2,4-dinitrophenylhydrazone derivative in high yields (77% in aqueous acetic acid and 33% in the methanolic solution). sfu.ca This outcome supports the hypothesis that the reaction proceeds via the photo-elimination of a [NOH] species, leading to the formation of an alkylidenimide intermediate which subsequently hydrolyzes to the corresponding aldehyde. cdnsciencepub.comsfu.ca The preferential light-catalyzed denitrosation is a common feature for N-nitrosamides. cdnsciencepub.com
Nitrogen-Nitrogen Bond Fission
In contrast to thermal decomposition, which typically involves the cleavage of the nitrogen-carbonyl bond, the photolysis of N-nitrosamides results in the fission of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.comsfu.ca This N-N bond cleavage is the primary photochemical process. In acidic media, this homolytic scission is the initial step that leads to the subsequent elimination of the [NOH] group and denitrosation of the molecule. cdnsciencepub.com In neutral media, the primary photolytic process is also the N-N bond fission, which results in the formation of nitroso and amide radicals. sfu.ca The photochemical decomposition of N-nitrosamides is therefore characterized exclusively by the cleavage of the nitrogen-nitrogen bond of the N-nitrosamide group. sfu.ca
Nucleophilic Attack and Subsequent Cascade Reactions
In the absence of light, the reactivity of N-nitrosoamides can be directed towards pathways involving the generation of carbocations, which are then susceptible to nucleophilic attack. The decomposition of N-benzyl-N-nitrosoamides serves as a method to generate benzyl cations. researchgate.netacs.org These cations are highly reactive intermediates that can be trapped by various nucleophiles present in the reaction medium, such as nitrile solvents or water. acs.orgnih.gov
Reactivity with Nitrile Solvents: N-Benzylnitrilium Ion Formation
In nitrile solvents like acetonitrile, the thermal decomposition of N-benzyl-N-nitrosoamides generates benzyl cations. acs.orgnih.gov These cations are scavenged competitively by the solvent. acs.orgresearchgate.net The reaction of the benzyl cation with acetonitrile leads to the formation of the corresponding N-benzylnitrilium ion. acs.orgnih.govresearchgate.net This process is a Ritter-type reaction, where the nitrile acts as the nucleophile to trap the carbocation. tandfonline.com
Table 1: Products from the Thermal Decomposition of N-benzyl-N-nitrosopivalamide in Acetonitrile acs.orgnih.gov
| Reactant | Solvent | Intermediate | Product of Solvent Trapping |
| N-benzyl-N-nitrosopivalamide | Acetonitrile | Benzyl cation | N-benzylnitrilium ion |
Subsequent Reactions to Form Anhydrides and Diacylamines
The N-benzylnitrilium ion formed is itself an electrophilic intermediate that can undergo further reactions. researchgate.net In a system where a carboxylate anion (such as pivalate from the decomposition of N-benzyl-N-nitrosopivalamide) is present, the nitrilium ion is attacked by this nucleophile. nih.govresearchgate.netacs.org This attack yields an N-benzylethanimidic pivalic anhydride (B1165640), initially as the Z-isomer, which then converts to the E-isomer. nih.govresearchgate.net This imidic anhydride is a labile species under the reaction conditions and subsequently rearranges to form a more stable, unsymmetrical diacylamine, such as N-acetyl-N-pivaloylbenzylamine. acs.orgnih.govacs.org The yield of these diacylamines can be influenced by steric and electronic factors related to both the nitrilium ion and the attacking nucleophile. researchgate.net
Hydrolysis in Aqueous Media
When the decomposition of N-benzyl-N-nitrosoamides occurs in the presence of water, hydrolysis pathways become significant. acs.orgnih.gov Water can act as a competitive nucleophile, trapping the initially formed benzyl cation to produce benzyl alcohol. acs.orgacs.org The presence of water leads to a decrease in the formation of products derived from solvent trapping (like the nitrilium ion) and an increase in hydrolysis products, with the yield of hydrolysates being directly proportional to the mole fraction of water in the medium. acs.orgacs.org
Formation of N-Benzylacetamide via Nitrilium Ion Hydrolysis
Table 2: Summary of Hydrolysis Reactions in Acetonitrile-Water Mixtures acs.orgnih.gov
| Intermediate | Nucleophile | Hydrolysis Product |
| Benzyl cation | Water | Benzyl alcohol |
| N-benzylnitrilium ion | Water | N-benzylacetamide |
Generation of Benzyl Alcohol
The formation of benzyl alcohol from N-nitroso-N-benzylamides, such as this compound, can occur through hydrolysis, particularly during thermal decomposition in the presence of water. acs.orgacs.orgnih.govnih.gov The mechanism involves the generation of a benzyl cation as a primary intermediate. This cation is then scavenged by water, which acts as a nucleophile, to yield benzyl alcohol. acs.orgnih.gov
Decomposition : The N-nitrosoamide undergoes decomposition, often initiated by heat, leading to the cleavage of the N-N bond and subsequent release of a nitrogen molecule and a carboxylate anion. This process generates a benzyl cation.
Hydrolysis : In an aqueous environment, the highly reactive benzyl cation is intercepted by water molecules. acs.orgacs.org
Product Formation : The resulting oxonium ion deprotonates to form benzyl alcohol.
Studies on the thermal decomposition of the related compound N-benzyl-N-nitrosopivalamide have shown that when the reaction is conducted in the presence of water as a diluent, a significant portion of the nitrosoamide is hydrolyzed to benzyl alcohol. acs.orgnih.gov The yield of benzyl alcohol has been observed to be directly proportional to the mole fraction of water in the reaction medium, confirming water's role as the reactant in its formation. nih.govnih.gov In some cases, the decomposition of N-benzyl-N-nitrosoamides is also accompanied by the formation of small amounts of benzaldehyde, which is believed to arise from the in situ oxidation of the initially formed benzyl alcohol. acs.orgcdnsciencepub.com
Rearrangement Reactions of N-Nitrosoamide Structures
N-nitrosoamides are a class of reactive compounds known to undergo various rearrangement reactions, which are highly dependent on the reaction conditions (acidic, basic, thermal, or photochemical) and the specific structure of the molecule. dokumen.pubrsc.org These transformations are central to their chemical behavior and decomposition pathways.
Acid-catalyzed Rearrangements
In the presence of acid, N-nitrosoamides can undergo several transformations, most notably denitrosation. Kinetic studies on various N-nitrosoamides have revealed that the rate-controlling step in their acid-catalyzed decomposition is often the protonation of the substrate. researchgate.net The mechanism is more complex than that for N-nitrosamines and is thought to involve initial protonation at the more nucleophilic carbonyl oxygen atom. researchgate.netsci-hub.se This is followed by a fast internal rearrangement to produce the thermodynamically more stable N-protonated N-nitroso-amide. researchgate.net
The protonated intermediate can then follow different pathways:
Denitrosation : Cleavage of the N-N bond, releasing a nitrosonium ion (NO⁺) and the parent amide. This is the reverse of the N-nitrosation of an amide. sci-hub.se
C-N Bond Cleavage : Alternatively, cleavage of the amide C-N bond can occur, particularly in substrates that can form a stabilized carbocation. For N-methyl-N-nitrobenzamides in strongly acidic solutions, an A-1 pathway has been proposed, which involves the formation of a benzoyl cation. dokumen.pub
The competition between N-N and C-N bond cleavage is a key feature of the acid-catalyzed decomposition of N-nitrosoamides. dokumen.pub
Base-catalyzed Rearrangements
Base-catalyzed reactions of N-nitrosoamides are also highly structure-dependent. While simple hydrolysis to a carboxylate and a diazoalkane can occur under basic conditions, other specific rearrangements have been documented for related structures. rsc.orgscience.gov
One notable example is the rearrangement of N-nitrosoaminonitriles, which readily rearrange in the presence of a base like sodium methoxide (B1231860) to form cyanoamidoximes. dokumen.pub The proposed mechanism for this transformation involves the formation of a carbanion, followed by an intramolecular migration of the nitroso group through a highly strained diaziridine intermediate. dokumen.pub
Furthermore, the decomposition of certain N-nitrosoamides in the presence of a strong base, such as potassium hydroxide (B78521), is known to generate diazoalkanes. researchgate.net This reaction pathway highlights the instability of the N-nitrosoamide functional group under basic conditions, leading to the formation of these reactive intermediates. The rate of nitrosation of amines is also highly pH-dependent, with the reaction being faster at certain pH values where a sufficient concentration of the unprotonated amine is present to act as a nucleophile. science.gov This principle of microscopic reversibility suggests that base-catalyzed denitrosation would be influenced by the stability of the resulting anionic species.
In Silico Elucidation of Reaction Mechanisms
Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms of N-nitrosoamides. nih.gov Theoretical methods allow for the detailed investigation of reaction pathways, transition states, and intermediates that are often difficult to characterize experimentally due to their transient nature. nih.govcdnsciencepub.com
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has been extensively used to model the decomposition and rearrangement of N-nitrosoamides. acs.orgcdnsciencepub.comcambridge.org A key reaction studied is the thermal decomposition, which is initiated by an intramolecular 1,3 N→O acyl transfer to form a diazo ester intermediate. cambridge.orgresearchgate.net DFT calculations have been employed to determine the energy barriers associated with this rate-determining step for various N-nitrosoamides with both aromatic and aliphatic substituents. acs.orgcdnsciencepub.comcambridge.org
These studies have provided quantitative insights into how molecular structure and environment affect reactivity. For instance, DFT calculations showed that encapsulating N-nitrosoamides within a resorcinarene-based self-assembled nanocapsule leads to a significant increase in the energy barrier for the acyl transfer, thus inhibiting the decomposition, a finding that aligns with experimental observations. acs.orgcdnsciencepub.comresearchgate.net
Another area where DFT has provided mechanistic clarity is in the nitrosation of amides. Theoretical studies at the B3LYP/6-31G(d,p) level on the reaction of formamide (B127407) with the nitrosonium ion (NO⁺) suggest that the formation of the N-nitrosoamide proceeds through a pseudopericyclic 1,3-sigmatropic rearrangement with a remarkably low activation barrier. cardiff.ac.uk
| N-Nitrosoamide System | Computational Method | Key Finding | Reference |
| N-nitrosoamides (aromatic & aliphatic) | DFT | The rate-determining step is the 1,3 N→O acyl transfer. Encapsulation increases the energy barrier for this step. | cdnsciencepub.com |
| Formamide + NO⁺ | B3LYP/6-31G(d,p) | The N-nitrosation mechanism involves a pseudopericyclic 1,3-sigmatropic rearrangement with a low energy barrier. | cardiff.ac.uk |
| N,N'-dimethylbenzene-1,2-diamine nitrosation | DFT | Supported the proposed electrochemical reaction mechanism involving a nitrite (B80452) radical. |
Computational Modeling of Intermediate Species
The modeling of transient intermediates is crucial for a complete understanding of reaction mechanisms. Computational studies, often using DFT, allow for the characterization of the geometry and stability of these short-lived species. nih.govcdnsciencepub.com
In the study of N-nitrosoamide decomposition within a molecular capsule, computational modeling successfully characterized hypothetical intermediates involved in the formation of the final products. cdnsciencepub.com It was found that the capsule environment stabilizes ion-pair species that would otherwise be unstable in the bulk solvent (mesitylene). acs.orgcdnsciencepub.com This demonstrates the power of computational methods to explore how reaction environments can alter the stability and lifetime of intermediates.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Studies on N-Nitroso-N-benzylacetamide and Derivatives
Quantum mechanical (QM) methods are fundamental in understanding the intrinsic properties of molecules. nih.gov For N-nitroso compounds, QM approaches are particularly valuable for elucidating structure-activity relationships (SARs) that determine their chemical behavior. nih.govresearchgate.net These calculations can model key chemical events and electronic structures, offering predictions on endpoints like carcinogenic potency. nih.govresearchgate.netresearchgate.net
The initial step in most computational studies involves optimizing the molecular geometry to find the most stable conformation. For derivatives of N-benzylacetamide, this is commonly achieved using methods like the Hartree-Fock (HF) and Density Functional Theory (DFT). ufv.brresearchgate.net A widely employed method is the B3LYP functional combined with the 6-31G** basis set (HF/DFT B3LYP/6-31G**), which effectively minimizes the energy of the molecular structures to establish a clear conformer relationship across a series of compounds. ufv.brresearchgate.netresearchgate.netufv.br In other studies on related acetamide (B32628) derivatives, the semi-empirical method PM6 has also been utilized for structure optimization. kg.ac.rs This process is crucial as the resulting low-energy 3D structures are the basis for calculating molecular descriptors and performing further analyses like molecular docking. ufv.brresearchgate.net
The electronic distribution within a molecule is a key determinant of its reactivity and interaction with other molecules. Analysis of related N-benzylacetamide derivatives has shown that the distribution of atomic masses and electrons significantly influences their biological activity. ufv.br Studies on the thermal decomposition of related compounds like N-benzyl-N-nitrosopivalamide have also highlighted the importance of electronic effects, where electron-releasing groups on the aromatic ring were found to accelerate the rate of N-nitrosation. researchgate.net For the broader class of N-nitrosamines, individual steric and electronic factors are known to have a directing and rate-determining influence on their metabolic activation and subsequent reactivity. nih.gov Descriptors related to electronic effects, such as those based on Sanderson electronegativity and inductive effects, have been successfully incorporated into predictive models. ufv.br
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the quantitative measure of a chemical's structure with its biological activity or chemical reactivity. ufv.brresearchgate.net This method is instrumental in developing predictive models for the activities of both known and hypothetical chemical entities. ufv.br For N-nitroso compounds, QSAR models are developed to predict properties like acute oral toxicity and carcinogenic potency. researchgate.netnih.gov
To build a QSAR model, the optimized molecular structures are used to calculate a wide array of numerical descriptors. ufv.brkg.ac.rs Software like PaDEL-Descriptor can compute thousands of 0D, 1D, 2D, and 3D descriptors that encode different aspects of the molecular structure. ufv.brresearchgate.net These descriptors can range from simple constitutional indices to complex 3D properties. In studies of N-benzylacetamide derivatives, various descriptors have been shown to be significant. ufv.br
Table 1: Examples of Chemometric Molecular Descriptors and Their Influence on Activity in N-Benzylacetamide Derivatives
| Descriptor | Type | Description | Correlation with Anticonvulsant Activity |
| AATSC7m, AATSC7e | 2D Autocorrelation | Based on atomic masses and Sanderson electronegativity for atoms 7 bonds apart. researchgate.net | Positive (Augments activity) researchgate.net |
| MATS7m, MAT7s | 2D Autocorrelation | Moran autocorrelation descriptors incorporating atomic masses and inductive effect. ufv.br | Negative (Diminishes activity) ufv.brresearchgate.net |
| SdO | E-state Index | Encodes the intrinsic electronic state of the oxygen atom in a carbonyl group. ufv.brresearchgate.net | Negative (Diminishes activity) ufv.brresearchgate.net |
| maxHCsatu | E-state Index | Relates to the addition of a methyl group to an unsaturated carbon atom. ufv.brresearchgate.net | Negative (Diminishes activity) ufv.brresearchgate.net |
These descriptors help to understand which structural features are important for a molecule's function. For instance, the significance of descriptors involving atomic masses and electronegativity supports the claim that these properties have a considerable effect on the anticonvulsant activity of N-benzylacetamide derivatives. ufv.brresearchgate.net
Once descriptors are calculated, statistical methods are used to build predictive models. The Genetic Function Algorithm (GFA) is a common technique used to select the most relevant descriptors and develop robust QSAR models. ufv.brresearchgate.netufv.br These models are validated internally (e.g., leave-one-out cross-validation) and externally with a test set of compounds to ensure their predictive power. kg.ac.rs For N-benzylacetamide derivatives, highly predictive octa-parametric models have been developed. researchgate.netufv.br
Table 2: Statistical Quality of a Predictive QSAR Model for N-Benzylacetamide Derivatives
| Parameter | Value Range | Description |
| R² | 0.823 – 0.893 | Coefficient of determination, indicates the goodness of fit. researchgate.netufv.br |
| Q² | 0.772 – 0.854 | Cross-validated R², indicates the predictive ability of the model. researchgate.netufv.br |
| F | 36.53 – 37.10 | Fisher's test value, indicates the statistical significance of the model. researchgate.netufv.br |
| R²pred (test) | 0.768 – 0.893 | R² for the external test set, indicates external predictability. researchgate.netufv.br |
Beyond activity, computational models can also predict stability. For instance, studies on the related compound 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx) have shown that its stability is highly dependent on pH, being very stable at neutral to alkaline pH but degrading rapidly in acidic conditions. nih.gov This type of analysis is crucial for understanding a compound's potential behavior in different environments.
Molecular Docking and Ligand-Based Design Principles
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ufv.br It is often used to understand how a ligand, such as an N-benzylacetamide derivative, might interact with a biological target like an enzyme or receptor. ufv.brresearchgate.net
In studies on N-benzylacetamide derivatives, information from QSAR models has guided the design of new, potentially more active compounds. ufv.brresearchgate.netufv.br For example, QSAR models suggested that increasing the molecular mass and linearity of the molecule could enhance anticonvulsant activity. ufv.brresearchgate.netufv.br This principle informed the design of 118 new derivatives based on a 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide template. ufv.brresearchgate.net
These newly designed molecules were then evaluated using molecular docking. They were docked into the active site of the enzyme γ-aminobutyrate-aminotransferase (GABA-AT), a known target for anticonvulsant drugs. ufv.brresearchgate.netufv.br The results showed that the designed compounds had binding affinities comparable or superior to known inhibitors of GABA-AT, such as vigabatrin (B1682217) and phenytoin, suggesting they have the potential to act as effective inhibitors. ufv.brresearchgate.netufv.br This integrated approach of ligand-based design, informed by QSAR and validated by molecular docking, represents a powerful strategy in modern drug discovery. ufv.brnih.gov
of this compound
Analytical Methodologies for N Nitroso N Benzylacetamide Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the qualitative analysis of N-Nitroso-N-benzylacetamide, offering detailed insights into its molecular structure and functional groups.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum exhibits characteristic absorption bands that confirm its structure. The most significant of these is the strong absorption band corresponding to the N-N=O stretching vibration, which is a hallmark of the nitrosamine (B1359907) group. This band typically appears in the region of 1430-1460 cm⁻¹. Another important feature is the absorption due to the C=O stretch of the amide group, which is observed at approximately 1700 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-N=O (Nitrosamine) | 1430 - 1460 |
| C=O (Amide) | ~1700 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group and the acetyl group give rise to distinct signals. The methylene (B1212753) protons (-CH₂-) of the benzyl group typically appear as a singlet, while the aromatic protons show a more complex pattern in the downfield region of the spectrum. The methyl protons (-CH₃) of the acetyl group also produce a singlet.
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for identifying potential impurities. When coupled with a chromatographic system, it allows for the separation and identification of trace-level compounds within a sample. In MS analysis, the molecule is ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural information that can be used to distinguish it from other related nitrosamines or impurities.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from other components in a sample and for its precise quantification.
Liquid chromatography (LC) is the most widely used chromatographic method for the analysis of nitrosamines due to its versatility and high efficiency. In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases results in their separation.
For this compound, reversed-phase LC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. This setup allows for the effective separation of the relatively nonpolar nitrosamine from more polar matrix components.
For ultra-sensitive and highly selective quantification, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. UPLC utilizes smaller particle sizes in the column, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.
The coupling of UPLC with MS/MS provides an additional layer of selectivity. In this setup, the first mass spectrometer (MS1) is set to select the molecular ion of this compound. This selected ion then enters a collision cell where it is fragmented. The second mass spectrometer (MS2) then analyzes these fragments. By monitoring a specific fragmentation transition (from the parent ion to a characteristic product ion), a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve extremely low detection and quantification limits, making it ideal for trace-level analysis of this nitrosamine.
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including many N-nitrosamines. chromatographyonline.com Its high separation efficiency makes it suitable for resolving target analytes from complex mixtures. For N-nitrosamine analysis, GC is often coupled with highly specific and sensitive detectors.
A historically significant detector is the Thermal Energy Analyzer (TEA). In GC-TEA, the column effluent enters a pyrolyzer where the N-NO bond of nitrosamines is cleaved under vacuum. chromatographyonline.com This releases a nitrosyl radical, which reacts with ozone to produce electronically excited nitrogen dioxide. The subsequent light emission is measured, providing a highly selective signal for nitroso-containing compounds. chromatographyonline.comnih.gov This method is noted for its ability to quickly identify and analyze N-nitroso compounds. chromatographyonline.com
Modern approaches frequently utilize Gas Chromatography-Mass Spectrometry (GC-MS). This combination offers both separation and structural identification. Methods using GC-MS/MS (triple quadrupole mass spectrometry) are often recommended for detecting nitrosamine impurities at low levels due to the potential for matrix interferences. restek.com For instance, N-nitrosodiphenylamine is known to degrade to diphenylamine (B1679370) at typical GC injector temperatures (200-250°C), meaning it is chromatographed and detected as diphenylamine. epa.gov This highlights the importance of careful method development and potentially sample cleanup prior to GC analysis. epa.gov While specific methods for this compound are not extensively detailed in the literature, established GC protocols for other nitrosamines provide a strong foundation for its analysis.
Interactive Data Table: Typical GC Parameters for Nitrosamine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness | nih.gov |
| Carrier Gas | Helium at 1 ml/min | nih.gov |
| Injector Temperature | 200 - 250°C | epa.gov |
| Oven Program | Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5.5 min | nih.gov |
| Detector | Thermal Energy Analyzer (TEA) or Mass Spectrometer (MS) | chromatographyonline.comrestek.com |
Preparative and Flash Chromatography for Isolation
The isolation and purification of compounds are essential for obtaining pure standards for characterization and further research. Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are key techniques for this purpose. Unlike analytical chromatography, which aims to identify and quantify substances, the goal of preparative chromatography is to separate, purify, and isolate valuable products from mixtures. chromservis.eu
Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, typically silica (B1680970) gel. This technique is highly effective for purifying significant quantities of material. Research has documented the use of column chromatography to isolate related compounds, such as the parent amide, N-benzylacetamide, from reaction mixtures, indicating the suitability of this approach for this compound. cdnsciencepub.comsfu.ca Laboratories equipped with flash and preparative chromatography systems can effectively isolate unknown impurities for subsequent characterization using spectral techniques like NMR and Mass Spectrometry. indocoanalyticalsolutions.com
The primary distinction between analytical and preparative chromatography lies in the scale of operation, including column size, particle size, and sample load. chromservis.eu
Interactive Data Table: Comparison of Chromatographic Scales
| Parameter | Analytical | Semi-preparative | Preparative |
|---|---|---|---|
| Column Size (mm) | 120 - 250 x 2 - 4.6 | 120 - 250 x 8 - 16 | 120 - 250 x 20 - 62 |
| Particle Size (µm) | up to 5 | 5 - 10 | higher than 10 |
| Sample Size (mg) | 0.01 - 2 | 0.1 - 50 | 1 - 700 |
| Flow Rates (ml/min) | 0.1 - 2 | 5 - 50 | 100 - 1000 |
Source: Adapted from chromservis.eu
Advanced Analytical Approaches
To meet the increasing demand for higher sensitivity and selectivity in chemical analysis, advanced analytical techniques have been developed and applied to the study of N-nitroso compounds. nih.govnih.govresearchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hybrid technique that combines the high-efficiency separation capabilities of capillary electrophoresis with the sensitive detection and identification power of mass spectrometry. wikipedia.orgnih.govnih.gov This method is particularly advantageous for analyzing minute sample volumes (nanoliters) with high resolving power and speed. wikipedia.org
In CE-MS, analytes are separated in a narrow capillary based on their electrophoretic mobility in an electric field. wikipedia.org The separated components are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) interface, for mass analysis. wikipedia.orgyoutube.com The coupling of CE with MS provides an orthogonal separation mechanism to liquid chromatography, making it a valuable complementary technique for complex sample analysis. chromatographyonline.com CE-MS has been recognized as a cutting-edge analytical technique for controlling N-nitrosamine impurities in pharmaceutical products. nih.govnih.gov Its application to this compound would allow for highly sensitive and selective quantification, leveraging the technique's strengths in analyzing a wide range of molecules from small pharmaceuticals to large biotherapeutics. nih.gov
Interactive Data Table: Key Advantages of CE-MS
| Advantage | Description | Reference |
|---|---|---|
| High Separation Efficiency | Provides high-resolution separation of complex mixtures. | wikipedia.org |
| High Sensitivity | Coupling with MS allows for detection at very low concentrations. | wikipedia.org |
| Minimal Sample Volume | Requires only nanoliters of sample for analysis. | wikipedia.org |
| Orthogonal Separation | Offers a separation mechanism different from LC, ideal for confirmation. | chromatographyonline.com |
| Speed | Analyses can be performed at high speed. | wikipedia.org |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid as the mobile phase. It is increasingly employed for the analysis of impurities in pharmaceutical ingredients. nih.gov SFC is particularly useful for its ability to separate a wide spectrum of both nonpolar and polar compounds in a single, rapid analysis, often in under 20 minutes. nih.gov
This technique has been successfully developed and validated for the simultaneous detection of various nitrosamines in active pharmaceutical ingredients. nih.gov The ability of SFC to analyze a broad range of impurities makes it a powerful tool for quality control in pharmaceutical manufacturing. nih.gov Given that N-nitroso compounds like this compound can be impurities in various products, SFC provides an efficient and effective analytical solution. nih.govnih.govresearchgate.net The method can be adapted to various pharmaceuticals that may be at risk for nitrosamine contamination. nih.gov As with other N-oxides, SFC coupled with mass spectrometry (SFC-MS) can characterize compounds with both trivalent and pentavalent nitrogen. scirp.org
Applications in Organic Synthesis and Materials Science
N-Nitroso-N-benzylacetamide as a Synthetic Reagent or Intermediate
The utility of this compound in synthesis is centered on its capacity to decompose under specific conditions to generate species that are otherwise difficult to form. This decomposition provides a pathway to valuable chemical transformations.
N-nitrosoamides, including this compound, are well-established precursors for generating reactive intermediates. nih.gov The thermal or photochemical decomposition of these compounds can be controlled to produce species such as carbocations and diazo compounds, which are pivotal in forming new carbon-carbon and carbon-heteroatom bonds.
Notably, N-nitroso amides derived from primary amines can rearrange upon thermolysis to form intermediate diazo esters. cdnsciencepub.com However, a primary application of this compound and its analogs, such as N-benzyl-N-nitrosopivalamide, is the generation of benzyl (B1604629) cations. researchgate.netacs.org The decomposition of this compound within the active site of enzymes like α-chymotrypsin has been shown to produce benzyl carbocations, which then alkylate various amino acid residues of the enzyme. nih.gov This ability to generate carbocations under relatively mild conditions makes it a useful tool for studying reaction mechanisms and for creating specific molecular structures.
Photolysis in acidic media represents another method for generating reactive species from this compound. cdnsciencepub.comsfu.ca This process involves the cleavage of the nitrogen-nitrogen bond, which contrasts with the nitrogen-carbonyl bond scission seen in thermal decomposition. cdnsciencepub.com The resulting intermediates can then undergo further reactions, such as elimination, to form products like benzaldehyde (B42025). sfu.ca
Table 1: Reactive Intermediates from this compound and Analogs
| Reactive Intermediate | Method of Generation | Subsequent Use / Application |
| Benzyl Cation | Thermal decomposition of N-benzyl-N-nitrosamides. researchgate.netacs.org | Alkylation of nucleophiles, Ritter-type reactions. researchgate.netacs.orgnih.gov |
| Diazoesters | Thermal rearrangement of N-nitrosoamides. cdnsciencepub.com | Undergo secondary reactions to yield esters and olefins. cdnsciencepub.com |
| Alkylidenimides | Photolysis in acidic media. cdnsciencepub.comsfu.ca | Hydrolyze to form corresponding aldehydes (e.g., benzaldehyde). sfu.ca |
A significant application of the benzyl cation generated from N-nitrosoamides is in Ritter-type reactions. researchgate.netrsc.org The conventional Ritter reaction involves the acid-induced addition of a nitrile to a carbocation to form a nitrilium ion, which is then hydrolyzed to yield an amide. organic-chemistry.orgmissouri.edu
In the N-nitrosoamide-mediated variation, benzyl cations are generated from the thermal decomposition of compounds like N-benzyl-N-nitrosopivalamide in the presence of a nitrile (e.g., acetonitrile (B52724) or substituted benzonitriles). researchgate.netacs.orgrsc.org The benzyl cation is trapped by the nitrile to form an N-benzylnitrilium ion. researchgate.netacs.org This intermediate can then react with other nucleophiles present in the mixture, such as the pivalate (B1233124) ion from the precursor, to form benzimidic anhydrides which subsequently rearrange into unsymmetrical diacylamines. researchgate.netrsc.org These studies provide insight into the electronic and steric effects that govern the reactivity of the intermediate nitrilium ions. researchgate.netrsc.org
Derivatization and Functionalization Strategies
The synthesis of this compound itself is a key functionalization strategy, converting a stable amide into a precursor for reactive intermediates.
The nitrosation of N-benzylacetamide is the direct method for its synthesis. This transformation involves converting the secondary amide group of N-benzylacetamide into an N-nitrosamide. The general procedure for creating N-nitrosamides involves the reaction of the corresponding amide with a nitrosating agent. mpg.de
A common method is the use of sodium nitrite (B80452) in an acidic medium, such as glacial acetic acid. mpg.de For instance, the synthesis of the related compound N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) is achieved by reacting N-methyl-p-toluenesulfonamide with sodium nitrite in glacial acetic acid. mpg.de A similar principle applies to the synthesis of this compound, where N-benzylacetamide is treated with a source of the nitrosonium ion (NO⁺). sfu.cajohnshopkins.edu The amino group of 2-Amino-N-benzylacetamide can also be oxidized to form the corresponding nitroso derivative.
Role in the Chemistry of Advanced Materials
While direct applications of this compound in materials science are not prominent, the chemistry of its parent compound, N-benzylacetamide, suggests potential indirect roles.
N-benzylacetamide is recognized for its use as a building block in the synthesis of polymers. chemimpex.com Its structure, featuring both a phenyl ring and an amide linkage, allows it to be incorporated into polymer chains to impart specific properties. chemimpex.com
The conversion of N-benzylacetamide to this compound introduces a thermally and photochemically labile N-nitroso group. This functionality offers a potential route for modifying polymers or initiating polymerization. For example, the N-nitroso group could be cleaved post-polymerization to unmask a reactive site, allowing for grafting of other polymer chains or the attachment of functional molecules. Alternatively, the decomposition of this compound units within a polymer matrix could generate radical or cationic sites, potentially leading to cross-linking or other modifications of the material's properties.
Environmental Fate and Degradation Chemistry of N Nitroso Compounds General
Formation of N-Nitroso Compounds in Environmental Matrices
N-nitroso compounds are not typically primary industrial products but are often formed in the environment from the reaction of precursor compounds. who.intnih.gov These precursors, namely nitrosating agents and nitrosatable amines or amides, are widespread in various environmental compartments. who.intnih.gov The formation of NOCs has been observed in diverse settings, including air, water, soil, and even within biological systems. who.intepa.gov
The primary pathway for the formation of N-nitroso compounds in the environment is the nitrosation of secondary or tertiary amines. cabidigitallibrary.orgwikipedia.orgccsnorway.com This reaction involves a nitrosating agent, most commonly derived from nitrite (B80452) (NO₂⁻) or nitrogen oxides (NOx), reacting with an amine. cabidigitallibrary.orgnih.gov
The chemistry of nitrosation is highly dependent on environmental conditions, particularly pH. cabidigitallibrary.org In acidic conditions, nitrite is protonated to form nitrous acid (HNO₂), which can then generate more potent nitrosating agents like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). wikipedia.orgacs.org The general mechanism for the nitrosation of a secondary amine (R₂NH) can be represented as follows:
Formation of Nitrosating Agent: 2 HNO₂ ⇌ N₂O₃ + H₂O
Nitrosation Reaction: R₂NH + N₂O₃ → R₂N-N=O + HNO₂
The rate of this reaction is influenced by several factors, including the basicity of the amine, the concentration of both the amine and the nitrosating agent, and temperature. cabidigitallibrary.org The presence of certain substances can also catalyze or inhibit nitrosation. For example, formaldehyde (B43269) has been shown to enhance the formation of N-nitrosamines, while compounds like ascorbic acid can act as inhibitors by competing for the nitrosating agent. who.intacs.org Cationic surfactants can also significantly enhance the nitrosation of hydrophobic secondary amines in aqueous environments by concentrating the reactants at the micelle-water interface. rsc.org The formation of N-nitrosamines can occur in various environmental matrices where precursors are present, such as in food, industrial wastewater, and consumer products. nih.govacs.orgacs.org
Abiotic Degradation Pathways of N-Nitroso Compounds
N-nitroso compounds can be broken down in the environment through non-biological processes. The stability of these compounds varies greatly depending on their specific chemical structure and the environmental conditions they are exposed to. acs.org The main abiotic degradation pathways include hydrolysis, photodegradation, and redox transformations.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For N-nitroso compounds, the susceptibility to hydrolysis depends on the nature of the organic group attached to the nitroso-nitrogen. N-nitrosamides, for instance, can undergo hydrolysis under both acidic and basic conditions. rsc.orgrsc.org
Under mildly acidic conditions, the decomposition of some cyclic N-nitrosamides, like N-nitroso-2-pyrrolidone, can proceed through concurrent pathways of denitrosation (loss of the nitroso group) and deamination (hydrolysis of the amide bond). rsc.org This process can be catalyzed by general acids. rsc.org
In neutral or alkaline solutions, the decomposition of N-nitroso-2-pyrrolidone is catalyzed by basic entities, leading exclusively to hydrolysis products. rsc.org The mechanism is proposed to involve nucleophilic catalysis. rsc.org The hydrolysis of other N-nitroso compounds, such as N-nitrosoguanidines and N-nitroso-2-imidazolidone, has also been studied, revealing complex dependencies on pH and the involvement of different ionic forms of the molecule. researchgate.netrsc.orgnih.gov For example, the hydrolysis of N-nitroso-2-imidazolidone is subject to general base catalysis at pH < 10, while at higher pH, reaction pathways of first and second order in hydroxide (B78521) ion concentration are observed. rsc.org
A study on N-nitroso-hydrochlorothiazide (NO-HCT) found that it degrades rapidly in the pH range of 6 to 8, with formaldehyde and a thiatriazine derivative among its main degradation products. acs.org
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. It is a major degradation pathway for many N-nitroso compounds in the environment, particularly in surface waters and the atmosphere. epa.govacs.orgoak.go.kr N-nitrosamines typically exhibit two UV absorption bands, a strong one around 230 nm and a weaker one around 340 nm, which makes them susceptible to photolytic degradation by sunlight. oak.go.kr
The primary photochemical process for both N-nitrosamines and N-nitrosamides in acidic media is the cleavage of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.com This is in contrast to the thermal decomposition of N-nitrosamides, which involves cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com The photolysis of N-nitrosamines can lead to the formation of the corresponding amine and nitrite or nitrate (B79036) ions. oak.go.krresearchgate.net
The efficiency of photodegradation is influenced by factors such as pH and the wavelength of light. oak.go.krresearchgate.net For some N-nitrosamines like N-nitrosodibutylamine (NDBA), a lower pH has been shown to be a favorable condition for photolytic degradation in water. oak.go.kr The quantum yield of photolysis, a measure of the efficiency of the process, can be wavelength-dependent. researchgate.net For instance, the estimated half-life for the direct photolysis of N-nitrosodimethylamine (NDMA) in water is about 16 minutes. epa.gov In the atmosphere, NDMA is broken down quickly by sunlight, within minutes. epa.gov
Photolysis of N-nitrosamides can lead to different products depending on the reaction conditions. For example, photolysis in the presence of acid can result in photo-elimination of [NOH] and denitrosation. cdnsciencepub.com
Redox (reduction-oxidation) reactions involve the transfer of electrons and can play a role in the transformation of N-nitroso compounds. These reactions can be mediated by various substances in the environment.
N-nitroso compounds can undergo reductive transformations. For example, the interaction of nitrosobenzene (B162901) with a dinickel(II) dihydride complex leads to the reductive binding of the nitroso group. nih.govresearchgate.net This demonstrates that N-nitroso compounds can act as redox-noninnocent ligands, meaning the ligand itself can participate in redox reactions. nih.govresearchgate.net The cleavage of the N-O bond in nitrosoarenes can be mediated by transition metals, which is a key step in their metabolization and in some catalytic processes. acs.org
Oxidative transformations can also occur. For instance, the irradiation of C-nitroso compounds under an oxygen atmosphere can lead to their rapid oxidation to nitrates. researchgate.net Permanganate oxidation has been shown to be effective in degrading N-nitrosamides in sulfuric acid solution, though its effectiveness can be hindered by the presence of organic solvents. nih.gov
Biotic Degradation Processes (General N-Nitroso Compounds)
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many pollutants from the environment, including some N-nitroso compounds. epa.govacs.org
Numerous studies have shown that various bacteria are capable of degrading N-nitrosamines. nih.gov For example, a significant proportion of bacterial types commonly found in the gastrointestinal tract of animals and humans can degrade diphenylnitrosamine and dimethylnitrosamine. nih.gov The bacterial degradation pathway appears to differ from mammalian metabolism, with the nitrosamines being converted to the parent amine and nitrite ion. nih.gov
Aerobic biodegradation of N-nitrosodimethylamine (NDMA) has been demonstrated by several axenic bacterial strains, particularly those expressing specific monooxygenase enzymes. For instance, bacteria like Methylosinus trichosporium OB3b and Mycobacterium vaccae JOB-5, which express methane (B114726) monooxygenase and propane (B168953) monooxygenase respectively, are capable of degrading NDMA. Laboratory studies have indicated that both aerobic and anaerobic biodegradation of NDMA in water and soil are possible. epa.govepa.gov
The rate and extent of biodegradation can be highly variable and depend on factors such as the specific N-nitroso compound, the microbial population present, and environmental conditions like temperature and the availability of other substrates. cdc.govgassnova.no For example, N-nitrosodiethanolamine (NDELA) has been found to be moderately biodegradable in water, with half-lives ranging from about 28 to 38 days, while other compounds like NDMA and N-nitrosopiperazine (NPz) are significantly less biodegradable under similar conditions. gassnova.no
Computational Predictions of Environmental Degradation Products
In the absence of extensive experimental data, computational models provide a crucial tool for assessing the environmental fate and potential toxicity of chemical compounds, including N-nitrosamines. usp.orgacs.org These in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, use the chemical structure of a compound to predict its properties and behavior. sciforum.netmdpi.com
For N-nitroso compounds, computational models are used to predict a range of endpoints, from the likelihood of formation from amine precursors to their carcinogenic potential. sciforum.netlhasalimited.org The carcinogenicity of many N-nitrosamines is linked to their metabolic activation, a process that computational chemistry approaches like Density Functional Theory (DFT) can model. nih.gov A key activation step for many nitrosamines is α-hydroxylation, the enzymatic addition of a hydroxyl group to the carbon atom adjacent to the nitroso group. nih.govresearchgate.net Predicting the potential for α-hydroxylation is therefore a critical component in assessing the risk of N-nitrosamine impurities and their degradation products. usp.orgacs.org Recent advanced computational methods even leverage metabolic data from non-nitrosamine compounds to predict the metabolic fate of structurally diverse nitrosamines for which specific data is lacking. acs.orgresearchgate.net
No specific computational studies predicting the environmental degradation products of N-Nitroso-N-benzylacetamide were identified in the literature. However, the existing predictive models are designed to be applied to novel or unstudied N-nitrosamines based on their molecular structure. lhasalimited.org For this compound, these models would analyze its structure to predict likely points of metabolic attack.
The primary predicted pathway for metabolic activation would be α-hydroxylation. The potential sites for this reaction on the this compound molecule are the benzylic carbon (the -CH₂- group attached to the nitrogen and the phenyl ring) and the methyl carbon of the acetyl group. Hydroxylation at the benzylic carbon would likely lead to an unstable intermediate that could decompose, cleaving the benzyl (B1604629) group and potentially forming benzaldehyde (B42025) and an acetamido-nitrosamine fragment. Hydroxylation at the acetyl methyl group would yield a different unstable intermediate, which could lead to the release of formaldehyde and the formation of N-nitroso-N-benzylamine. Another significant predicted pathway is denitrosation, which would result in the formation of the parent amide, N-benzylacetamide.
Table 2: Computational Approaches for Predicting N-Nitroso Compound Fate
| Computational Method | Predicted Endpoint / Application | Principle | Citation |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Carcinogenic potency, Acute toxicity | Correlates molecular descriptors (e.g., polarizability, ionization potential) with biological activity. | sciforum.netmdpi.comresearchgate.net |
| DFT (Density Functional Theory) | Metabolic activation mechanisms | Models reaction steps like α-hydroxylation, proton transfer, and elimination to calculate reaction energies and activation barriers. | nih.gov |
| Knowledge-Based Systems (e.g., Zeneth) | Formation from precursors | Uses a curated knowledge base of chemical reactions to predict the likelihood of N-nitrosation of amines. | lhasalimited.org |
| Metabolic Software (Cross-Compound Prediction) | Metabolic α-carbon hydroxylation | Uses large experimental datasets on xenobiotic metabolism to identify structural features that predict hydroxylation likelihood. | usp.orgacs.orgresearchgate.net |
Structure Reactivity Relationships and Mechanistic Insights
Influence of Substituents on N-Nitroso-N-benzylacetamide Reactivity
The stability and reaction rates of N-nitrosoamides are significantly modulated by substituents on the aromatic ring. Studies on analogous compounds, such as N-4-R-Benzyl-N-nitrosopivalamides, provide critical insights directly applicable to this compound.
Research has demonstrated that the thermal stability of these compounds is systematically altered by the electronic nature of the substituent on the benzyl (B1604629) group. nih.gov Electron-releasing groups (e.g., methoxy, methyl) attached to the aromatic nucleus tend to decrease the stability of the N-nitrosoamide, accelerating its rate of decomposition. Conversely, electron-withdrawing groups (e.g., nitro) enhance the thermal stability of the molecule. nih.govacs.org
This relationship was quantified through kinetic studies on the decomposition of N-4-R-benzyl-N-nitrosopivalamides. The rates of nitrosation were also found to be dependent on these substituents; electron-releasing groups increase the reaction rate, while electron-withdrawing groups slow it down. researchgate.net A Hammett-type plot, which correlates the logarithm of the reaction rate constants with the substituent's sigma (σp) parameter, yielded a linear relationship with a reaction constant (ρ) of -0.90. nih.govacs.org This negative ρ value indicates the development of a significant positive charge at the benzylic carbon in the transition state of the rate-determining step of decomposition. nih.govacs.org
The following table illustrates the effect of para-substituents on the half-life of N-4-R-Benzyl-N-nitrosopivalamides in C₆D₁₂ at 18°C, demonstrating the direct impact of electronic effects on reactivity.
| Substituent (R) | Half-life (t₁/₂) in minutes |
| MeO | 26 |
| Me | 37 |
| H | 49 |
| NO₂ | 102 |
| Data derived from studies on N-4-R-Benzyl-N-nitrosopivalamides, which serve as a model for this compound reactivity. nih.gov |
Conformational Analysis and its Impact on Chemical Behavior
The chemical behavior of this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. Like other N-nitrosamides, it exhibits hindered rotation around the nitrogen-nitrogen (N-N) bond. This restriction is due to the partial double-bond character of the N-N bond, a consequence of resonance interaction with the nitroso group. cdnsciencepub.comresearchgate.net This leads to the existence of distinct, stable rotational isomers, or rotamers, often referred to as syn and anti (or E/Z) conformations. cdnsciencepub.comacanthusresearch.com
The photolysis of N-nitrosamides, which proceeds via N-N bond cleavage, is a reaction where the initial conformation could play a significant role. cdnsciencepub.com While thermal decomposition involves cleavage of the nitrogen-carbonyl bond, photochemical excitation localizes energy in the N-N=O moiety, making the conformation of this group critical to the reaction outcome. cdnsciencepub.com Furthermore, steric interactions between the benzyl group, the acetyl group, and the nitroso oxygen in the different conformers can affect their relative energies and the activation barriers for reactions, thereby influencing chemical behavior. cdnsciencepub.comresearchgate.net
Electronic Effects Governing Decomposition and Transformation
The decomposition and transformation of this compound are governed by profound electronic effects. The molecule can undergo decomposition through several pathways, with the predominant route often dictated by reaction conditions and electronic influences.
Thermal Decomposition: Thermally, N-nitrosamides typically decompose via an initial rearrangement to form a diazo ester intermediate, which involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com However, kinetic studies on N-benzyl-N-nitrosopivalamides reveal that the rate-determining step is the heterolytic cleavage of the C-N bond to generate a benzyl cation and a dinitrogen molecule. nih.govacs.org The stability of this cationic intermediate is a key factor. The rate of decomposition is highly sensitive to solvent polarity; as solvent polarity increases, the stability of the nitrosoamide decreases, and the decomposition rate accelerates. nih.govacs.org This supports a mechanism involving a charge-separated transition state. nih.gov
Photochemical Decomposition: In stark contrast to thermal decomposition, photolysis of N-nitrosamides in acidic media proceeds through the cleavage of the nitrogen-nitrogen bond. cdnsciencepub.com This photochemical pathway is analogous to the photolysis of N-nitrosamines and leads to a light-catalyzed denitrosation. cdnsciencepub.com This clear difference in bond cleavage highlights how electronic excitation alters the molecule's reactivity landscape, favoring a different decomposition pathway compared to vibrational (thermal) excitation. cdnsciencepub.com
Other potential transformation pathways for N-nitrosamides include a 1,3-acyl shift and N-N bond homolysis, which can lead to radical pair generation. rsc.org The specific pathway taken is a function of the electronic properties of the substituents and the reaction environment. For instance, the protonation of the nitroso-amide can be a rate-controlling step in its decomposition under certain conditions. rsc.org
Stereo- and Regioselectivity in Reactions Involving this compound
Reactions involving this compound or its reactive intermediates can proceed with high degrees of stereo- and regioselectivity. The inherent structure of the molecule and the directing effects of its functional groups are crucial in determining the chemical outcome.
Stereoselectivity: The N-nitrosamine group has been shown to act as a directing group in stereoselective reactions. For example, it can direct stereoselective O-glycosylation reactions. nih.gov In reactions involving the generation of a carbanion at a position alpha to the nitrosamino function, such as the benzylic position in a deprotonated this compound, high stereoselectivity is observed. Studies on related cyclic nitrosamines show that reactions of the corresponding anions with electrophiles proceed with a strong preference for a specific stereochemical outcome (e.g., axial attack), which cannot be explained by steric hindrance alone. cdnsciencepub.com This suggests that stereoelectronic control, where the orbital alignment of the reacting species dictates the trajectory of attack, plays a significant role in determining the stereochemistry of the product. cdnsciencepub.com
Regioselectivity: The regioselectivity of reactions is also a key feature. In cascade reactions involving arynes and N-alkyl-N-nitrosamides, functionalized indazoles are formed with high regioselectivity. rsc.org Furthermore, the conditions of a reaction can alter the preferred site of chemical attack. For instance, in the related nitrosative dealkylation of certain aromatic amines, the acidity of the reaction medium can completely change the regioselectivity of the reaction. nih.govsci-hub.se This principle could apply to competing decomposition or reaction pathways of this compound, where factors like pH could favor one regioisomeric product over another. Recent research has also demonstrated the ability to control the regioselectivity of radical dearomatization of arenes using N-nitrosamides, enabling previously challenging 1,2-difunctionalization reactions. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The traditional synthesis of N-nitrosamines, which includes N-Nitroso-N-benzylacetamide, often involves the use of nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid. schenautomacao.com.br While effective, this method can present challenges in terms of selectivity and the use of harsh reagents. Modern synthetic chemistry is moving towards milder, more efficient, and environmentally benign processes.
One promising alternative is the use of tert-butyl nitrite (TBN) as a nitrosating agent. schenautomacao.com.br This approach allows for the synthesis of N-nitrosamines under solvent-free, metal-free, and acid-free conditions, which simplifies the isolation process and often leads to high yields. schenautomacao.com.brrsc.org The use of TBN is particularly advantageous because it is soluble in common organic solvents and its byproduct, tert-butanol, is benign and easily removed. schenautomacao.com.br
Furthermore, the integration of continuous flow technologies represents a significant leap forward. schenautomacao.com.brresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, reproducibility, and scalability. cardiff.ac.uk Electrochemical methods in a flow setup have also been developed for the N-nitrosation of secondary amines using sodium nitrite, eliminating the need for strong acids or other toxic reagents. researchgate.netcardiff.ac.uk This approach has been successfully applied to a variety of secondary amines, yielding N-nitrosamines in high yields. cardiff.ac.uk
Table 1: Comparison of Synthetic Routes for N-Nitrosation
| Method | Nitrosating Agent | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Method | NaNO₂ / Strong Acid (e.g., HCl) | Aqueous, acidic | Well-established, inexpensive reagents | schenautomacao.com.br |
| Modern Batch Method | tert-butyl nitrite (TBN) | Solvent-free or organic solvent, acid-free | High yield, mild conditions, easy purification | schenautomacao.com.brrsc.org |
| Flow Electrochemistry | NaNO₂ in MeCN/H₂O | Electrochemical cell, continuous flow | High safety, scalability, avoids harsh reagents | researchgate.netcardiff.ac.uk |
Future research on this compound will likely focus on optimizing these modern techniques to achieve even greater efficiency and selectivity, potentially through the development of novel catalysts or the refinement of flow reactor designs.
Advanced Spectroscopic Studies for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of the formation and subsequent reactions of this compound requires sophisticated analytical techniques capable of real-time monitoring. Advanced spectroscopic methods are crucial for observing transient intermediates and understanding the dynamic nature of these reactions.
UV-Vis Spectroscopy has been employed to study the decomposition kinetics of N-nitroso compounds. nih.gov The characteristic ultraviolet absorption maxima of N-nitrosamides, typically appearing as a yellow to orange-yellow color, can be monitored to track the progress of a reaction, such as photolysis or thermolysis. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for identifying reaction products and intermediates without the need for isolation. nih.gov Real-time NMR can provide detailed structural information and quantitative data on the concentration of different species as the reaction proceeds, offering insights into reaction pathways. For instance, it has been used to follow the decomposition of related N-nitroso compounds. researchgate.net
Mass Spectrometry (MS) , particularly when coupled with chromatography (GC-MS or LC-MS), is an indispensable tool for the specific and sensitive detection of N-nitroso compounds, which often occur at trace levels. osti.govnih.gov High-resolution mass spectrometry (HRMS) offers excellent selectivity and accuracy, enabling the confident identification of this compound and its reaction products in complex mixtures. rsc.org
Future work in this area could involve the application of ultrafast multidimensional NMR spectroscopy to capture the dynamics of very rapid reaction steps. researchgate.net Combining multiple spectroscopic techniques, such as hyphenated LC-SPE-NMR/MS systems, would provide a comprehensive, multi-faceted view of the reaction mixture in real time, elucidating complex reaction networks.
Table 2: Spectroscopic Techniques for the Study of this compound
| Technique | Information Provided | Application Focus | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Reaction kinetics, monitoring disappearance of starting material or formation of chromophoric products. | Studying decomposition rates. | nih.govcdnsciencepub.com |
| NMR Spectroscopy | Structural elucidation of intermediates and final products, quantitative analysis. | Mechanistic studies, product identification. | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Highly sensitive and specific detection and identification, structural information from fragmentation. | Trace analysis, identification in complex mixtures. | osti.govnih.govrsc.org |
Deeper Computational Modeling of Complex Reaction Dynamics
Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms that are often inaccessible through experimental methods alone. nih.gov For this compound, deeper computational modeling can illuminate its formation, stability, and reactivity.
Density Functional Theory (DFT) is a quantum chemical approach widely used to model the reaction pathways of N-nitrosamines. researchgate.netscispace.com By calculating the Gibbs free energies and activation barriers for various reaction steps, researchers can predict the most likely mechanisms. scispace.comfrontiersin.org Such studies can reveal the influence of steric and electronic factors on the reaction rates and outcomes. scispace.com For example, DFT calculations have been used to investigate the metabolic activation of N-nitrosamines and the subsequent DNA alkylation, providing insights into their biological activity. scispace.comoup.comnih.gov
Stochastic models are becoming increasingly important for understanding reaction dynamics, especially when dealing with low concentrations of reactants where random molecular interactions can significantly influence the system's behavior. plos.org These models can simulate the evolution of a chemical system over time, providing a statistical understanding of the reaction network. plos.orgtu-dresden.de
Future computational work on this compound could involve dynamic causal modeling (DCM) to create biophysical models of its interactions in complex systems. nih.gov This could be particularly relevant for understanding its behavior in biological environments or its role in complex catalytic cycles. By combining high-level quantum chemical calculations with dynamic simulations, a more complete picture of its complex reaction dynamics can be achieved.
Table 3: Computational Modeling Approaches for this compound
| Modeling Approach | Key Applications | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction pathways, transition states, and activation energies. | Mechanistic details, thermodynamic and kinetic profiles, influence of substituents. | researchgate.netscispace.comfrontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to reactivity or biological activity. | Prediction of properties for novel derivatives, identification of key structural features. | acs.orgufv.br |
| Stochastic Modeling | Simulating reaction networks with random components. | Understanding long-term behavior and stability of reaction dynamics, especially at low concentrations. | plos.org |
Investigation of this compound in Emerging Chemical Technologies
The unique reactivity of the N-nitroso group positions compounds like this compound as valuable intermediates in various emerging chemical technologies.
Photochemistry: The photolysis of N-nitrosamides offers distinct reaction pathways compared to their thermal decomposition. cdnsciencepub.comresearchgate.net Irradiation of N-nitrosamides typically results in the cleavage of the nitrogen-nitrogen bond, generating amide and nitroso radicals. sfu.ca This contrasts with thermolysis, which usually involves cleavage of the nitrogen-carbonyl bond. cdnsciencepub.comresearchgate.net This photochemical reactivity can be harnessed to generate specific reactive intermediates for synthetic purposes. Furthermore, some N-nitroso compounds can function as photochemical nitric oxide (NO) donors, a property with potential applications in biology and materials science. nih.gov
Flow Chemistry: As mentioned previously, the synthesis of N-nitroso compounds is greatly enhanced by flow chemistry, which is itself an emerging technology. schenautomacao.com.brcardiff.ac.uk The ability to safely and efficiently produce this compound in a scalable manner opens the door to its use as a building block in larger-scale synthetic operations.
Directed Catalysis: A highly promising and relatively unexplored avenue is the use of the N-nitroso group as a directing group in transition-metal-catalyzed C-H bond functionalization. researchgate.net This strategy allows for the selective modification of otherwise unreactive C-H bonds at positions ortho to the amine group on an aromatic ring. The N-nitroso group can act as a transient directing group that is later removed, providing a powerful tool for the efficient construction of complex molecules. researchgate.net Investigating the potential of this compound in such catalytic systems could lead to novel and efficient methods for synthesizing substituted benzylamine (B48309) derivatives.
The convergence of these emerging technologies will likely reveal new and valuable applications for this compound, transforming it from a compound of primarily academic interest into a versatile tool for modern chemical synthesis.
Q & A
Q. What are the primary synthetic routes for N-Nitroso-N-benzylacetamide, and how can reaction conditions influence product purity?
this compound is synthesized via nitrosation of N-benzylacetamide using nitrous acid (HNO₂) under acidic conditions. Key factors include temperature control (0–5°C) to minimize side reactions and the use of stoichiometric nitrosating agents to prevent over-nitrosation. Post-synthesis purification often involves column chromatography or recrystallization, with purity verified via HPLC or NMR .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Gas chromatography coupled with chemiluminescence detection (GC-TEA) is preferred for volatile nitrosamines, while LC-MS/MS is suitable for non-volatile derivatives. For complex biological matrices, the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) is recommended for extraction, followed by SPE cleanup to reduce matrix interference .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its carcinogenicity (GHS Category 2), use fume hoods, wear nitrile gloves, and avoid skin contact. Store at 0–6°C in amber glass vials to prevent degradation. Contaminated waste should be treated with ascorbic acid to denature nitroso groups before disposal .
Q. How does this compound interact with enzymatic systems like alpha-chymotrypsin?
It acts as an active-site-directed inhibitor, generating benzyl carbocations that alkylate nucleophilic residues (e.g., cysteine, tryptophan) in alpha-chymotrypsin. ¹³C-NMR analysis of hydrolysates can map alkylation sites, revealing modifications at 36.79 ppm (S-benzylcysteine) and 32.90 ppm (2-benzyltryptophan) .
Advanced Research Questions
Q. How do competing reaction pathways affect the nitrosation efficiency of N-benzylacetamide, and how can these be controlled?
Nitrosation competes with hydrolysis under acidic conditions. Adding ascorbic acid (1:1 molar ratio with nitrite) inhibits unwanted nitrosamine formation by scavenging nitrous acid. pH optimization (pH 2–3) and low-temperature reactions (≤5°C) further enhance selectivity .
Q. What are the challenges in detecting trace-level this compound in biological samples, and how can sensitivity be improved?
Non-volatile nitroso compounds require derivatization (e.g., heptafluorobutyrylation) for GC-MS analysis. High-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., ¹⁵N-nitrosamine standards) improves specificity. Limit of detection (LOD) can reach 0.1 µg/kg using matrix-matched calibration .
Q. How do structural modifications of this compound alter its alkylation specificity in protein interactions?
Substituents on the benzyl group (e.g., electron-withdrawing groups) reduce carbocation stability, shifting alkylation sites from tryptophan to cysteine residues. Computational modeling (DFT) predicts reactivity trends, validated by tandem MS/MS analysis of modified peptides .
Q. What discrepancies exist in reported carcinogenicity data for this compound, and how should researchers address them?
Disparities arise from variations in bioassay models (e.g., rodent vs. in vitro) and dosing protocols. Meta-analyses using PRISMA guidelines are advised to reconcile data, prioritizing studies with controlled nitrosamine purity (>98%) and standardized exposure durations .
Methodological Guidance
- Experimental Design : Include negative controls (e.g., ascorbic acid-treated samples) to validate nitrosation inhibition .
- Data Interpretation : Cross-reference NMR/HRMS results with synthetic standards from authoritative databases (e.g., NIST Chemistry WebBook) to confirm compound identity .
- Risk Mitigation : Use hazard assessment frameworks (e.g., EFSA’s snowballing approach) to systematically evaluate literature on compound toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
